molecular formula C10H8N2O3 B13346511 Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate

Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13346511
M. Wt: 204.18 g/mol
InChI Key: CYXHGRBQGGXMDN-UHFFFAOYSA-N
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Description

Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo ring fused to a pyridine ring, with a formyl group at the 1-position and a carboxylate group at the 3-position. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions, followed by formylation and esterification steps . The reaction conditions often require the use of catalysts such as Lewis acids or transition metals to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Methyl 1-carboxyimidazo[1,5-a]pyridine-3-carboxylate.

    Reduction: Methyl 1-hydroxymethylimidazo[1,5-a]pyridine-3-carboxylate.

    Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into the active sites of certain enzymes, disrupting their normal function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the formyl and carboxylate groups can significantly affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)9-11-7(6-13)8-4-2-3-5-12(8)9/h2-6H,1H3

InChI Key

CYXHGRBQGGXMDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2N1C=CC=C2)C=O

Origin of Product

United States

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